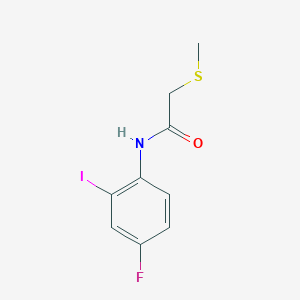![molecular formula C27H22NP B14913841 3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a biphenyl structure, with a propanenitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile typically involves the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine under palladium-catalyzed conditions. The reaction proceeds through a cross-coupling mechanism, often employing a base such as potassium carbonate and a solvent like toluene. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile to introduce the propanenitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
化学反应分析
Types of Reactions
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is utilized in several scientific research applications:
Chemistry: As a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile primarily involves its role as a ligand. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various catalytic processes. The biphenyl structure provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions .
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphanyl)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand used in cross-coupling reactions.
Uniqueness
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to its combination of a diphenylphosphanyl group with a biphenyl structure and a propanenitrile group. This unique structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic applications.
属性
分子式 |
C27H22NP |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
3-[2-(2-diphenylphosphanylphenyl)phenyl]propanenitrile |
InChI |
InChI=1S/C27H22NP/c28-21-11-13-22-12-7-8-18-25(22)26-19-9-10-20-27(26)29(23-14-3-1-4-15-23)24-16-5-2-6-17-24/h1-10,12,14-20H,11,13H2 |
InChI 键 |
OTHYOAAQHHCVKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















